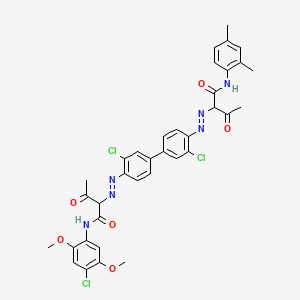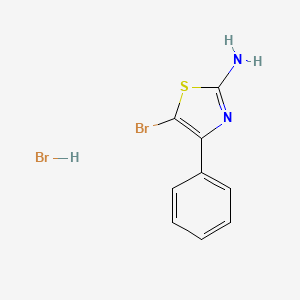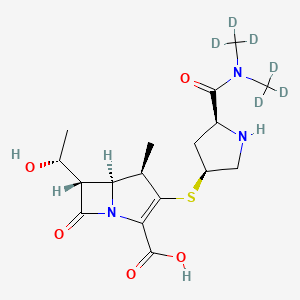
Meropenem-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Méropénème-d6 est une forme deutérée du méropénème, un antibiotique carbapénème à large spectre. Il est principalement utilisé comme étalon interne pour la quantification du méropénème dans diverses méthodes analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Le méropénème lui-même est efficace contre une large gamme de bactéries Gram-positives et Gram-négatives, ce qui en fait un outil précieux dans les milieux cliniques et de recherche .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du méropénème-d6 implique l'incorporation d'atomes de deutérium dans la molécule de méropénème. Ceci est généralement réalisé grâce à l'utilisation de réactifs deutérés dans le processus de synthèse chimique. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais elles impliquent généralement les étapes suivantes :
Préparation de précurseurs deutérés : Des réactifs deutérés, tels que des solvants deutérés et des acides deutérés, sont préparés.
Incorporation du deutérium : Les réactifs deutérés sont utilisés dans la synthèse du méropénème, ce qui entraîne l'incorporation d'atomes de deutérium à des positions spécifiques dans la molécule.
Méthodes de production industrielle
La production industrielle du méropénème-d6 suit des principes similaires, mais à plus grande échelle. Le processus implique l'utilisation d'équipements et d'installations spécialisés pour manipuler les réactifs deutérés et garantir la production constante de méropénème-d6 de haute pureté. Des mesures de contrôle qualité sont mises en œuvre pour vérifier la composition isotopique et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le méropénème-d6, comme le méropénème, peut subir diverses réactions chimiques, notamment :
Hydrolyse : Le cycle β-lactame du méropénème-d6 peut être hydrolysé en conditions acides ou basiques, conduisant à la formation de produits inactifs.
Oxydation : Le méropénème-d6 peut être oxydé pour former des sulfoxydes et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le méropénème-d6 en ses formes réduites, bien que ces réactions soient moins courantes.
Réactifs et conditions courants
Hydrolyse : Conditions acides ou basiques, telles que l'acide chlorhydrique ou l'hydroxyde de sodium.
Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.
Principaux produits formés
Hydrolyse : Produits hydrolysés inactifs.
Oxydation : Sulfoxydes et autres produits d'oxydation.
Réduction : Formes réduites du méropénème-d6.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le méropénème-d6 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses principales applications :
Chimie analytique : Le méropénème-d6 est utilisé comme étalon interne dans les méthodes GC-MS et LC-MS pour la quantification du méropénème dans les échantillons biologiques.
Pharmacocinétique et pharmacodynamique : Il est utilisé dans des études pour comprendre la pharmacocinétique et la pharmacodynamique du méropénème, y compris son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme.
Recherche clinique : Il est utilisé dans la recherche clinique pour développer et valider de nouveaux schémas thérapeutiques et pour surveiller les niveaux médicamenteux chez les patients traités par le méropénème.
Mécanisme d'action
Le méropénème-d6, comme le méropénème, exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il pénètre facilement la paroi cellulaire bactérienne et se lie aux protéines de liaison à la pénicilline (PBP), qui sont essentielles à la synthèse du peptidoglycane, un composant clé de la paroi cellulaire bactérienne. Cette liaison inhibe la réticulation des chaînes de peptidoglycane, ce qui affaiblit et finit par lyser la cellule bactérienne . Les atomes de deutérium dans le méropénème-d6 ne modifient pas son mécanisme d'action, mais fournissent un moyen de quantification précise dans les études analytiques .
Applications De Recherche Scientifique
Meropenem-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Analytical Chemistry: this compound is used as an internal standard in GC-MS and LC-MS methods for the quantification of meropenem in biological samples.
Pharmacokinetics and Pharmacodynamics: It is used in studies to understand the pharmacokinetics and pharmacodynamics of meropenem, including its absorption, distribution, metabolism, and excretion in the body.
Clinical Research: It is used in clinical research to develop and validate new therapeutic regimens and to monitor drug levels in patients undergoing treatment with meropenem.
Mécanisme D'action
Meropenem-d6, like meropenem, exerts its effects by inhibiting bacterial cell wall synthesis. It readily penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell . The deuterium atoms in this compound do not alter its mechanism of action but provide a means for accurate quantification in analytical studies .
Comparaison Avec Des Composés Similaires
Le méropénème-d6 est comparé à d'autres composés similaires, tels que :
Imipénème : Un autre antibiotique carbapénème avec un spectre d'activité similaire.
Pipéracilline/Tazobactam : Une association d'un antibiotique de la famille des pénicillines et d'un inhibiteur de bêta-lactamase.
Le méropénème-d6 est unique en son utilisation comme étalon interne pour les méthodes analytiques, permettant une quantification précise du méropénème dans diverses études .
Propriétés
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJNNHOOLUXYBV-ZSJYILIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research article mentions challenges in determining the unbound fraction (fu) of Meropenem in patient samples. Why is accurately measuring the unbound fraction important, particularly for antibiotics like Meropenem?
A1: Accurately determining the unbound fraction (fu) of antibiotics is crucial for several reasons:
- Pharmacological Activity: The unbound fraction represents the pharmacologically active portion of the drug that can exert its therapeutic effect. [] Only the unbound drug can freely diffuse across bacterial cell membranes and reach its target site of action.
- Dosage Optimization: Knowing the fu is essential for optimizing dosage regimens, especially in critically ill patients who may have altered protein binding. [] An incorrect understanding of the fu could lead to suboptimal dosing and treatment failures.
- Therapeutic Drug Monitoring: Monitoring the unbound concentration of Meropenem can be valuable in certain clinical situations, such as patients with renal impairment or those receiving high doses. This information helps clinicians adjust doses to maintain therapeutic levels and minimize the risk of toxicity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

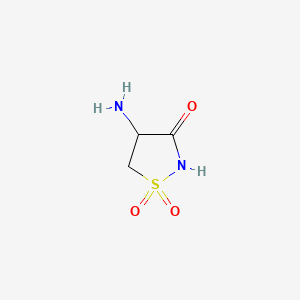

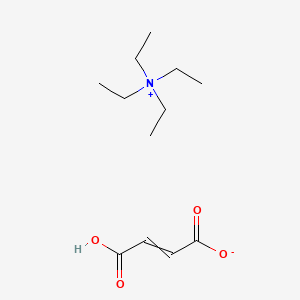
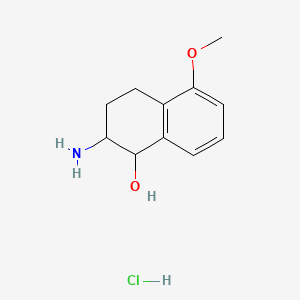
![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)
